Cas no 849469-03-0 (3-(6-methyl-pyridin-2-ylethynyl)-cyclohex-2-enone oxime)

3-(6-Methyl-pyridin-2-ylethynyl)-cyclohex-2-enone oxime is a specialized organic compound featuring a pyridine-alkyne moiety conjugated with a cyclohexenone oxime group. This structure imparts unique reactivity, making it valuable in synthetic chemistry, particularly for constructing complex heterocyclic frameworks. The oxime functionality offers versatility as a precursor for further transformations, such as cyclizations or nucleophilic additions, while the alkyne linker enables click chemistry applications. The methyl-substituted pyridine enhances stability and modulates electronic properties, facilitating controlled reactions. This compound is well-suited for pharmaceutical and agrochemical research, where precise molecular design is critical. Its balanced lipophilicity and functional group compatibility make it a practical intermediate in medicinal chemistry and material science.
3-(6-methyl-pyridin-2-ylethynyl)-cyclohex-2-enone oxime structure
849469-03-0 structure
Product name:3-(6-methyl-pyridin-2-ylethynyl)-cyclohex-2-enone oxime
CAS No:849469-03-0
MF:C14H14N2O
MW:226.273763179779
CID:859483
PubChem ID:145874737

3-(6-methyl-pyridin-2-ylethynyl)-cyclohex-2-enone oxime Chemical and Physical Properties

Names and Identifiers

    • 3-(6-methyl-pyridin-2-ylethynyl)-cyclohex-2-enone oxime
    • PCO
    • N-{3-[2-(6-methylpyridin-2-yl)ethynyl]cyclohex-2-en-1-ylidene}hydroxylamine
    • EN300-7438265
    • (NZ)-N-[3-[2-(6-methylpyridin-2-yl)ethynyl]cyclohex-2-en-1-ylidene]hydroxylamine
    • 849469-03-0
    • Inchi: InChI=1S/C14H14N2O/c1-11-4-2-6-13(15-11)9-8-12-5-3-7-14(10-12)16-17/h2,4,6,10,17H,3,5,7H2,1H3/b16-14-
    • InChI Key: UWOHEEOCHCCCNH-PEZBUJJGSA-N
    • SMILES: CC1=NC(=CC=C1)C#CC2=CC(=NO)CCC2

Computed Properties

  • Exact Mass: 226.111
  • Monoisotopic Mass: 226.111
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 397
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 1
  • Topological Polar Surface Area: 45.5A^2
  • XLogP3: 2.1

3-(6-methyl-pyridin-2-ylethynyl)-cyclohex-2-enone oxime Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-7438265-0.1g
N-{3-[2-(6-methylpyridin-2-yl)ethynyl]cyclohex-2-en-1-ylidene}hydroxylamine
849469-03-0 95%
0.1g
$706.0 2023-05-30
Enamine
EN300-7438265-0.5g
N-{3-[2-(6-methylpyridin-2-yl)ethynyl]cyclohex-2-en-1-ylidene}hydroxylamine
849469-03-0 95%
0.5g
$1587.0 2023-05-30
Enamine
EN300-7438265-5.0g
N-{3-[2-(6-methylpyridin-2-yl)ethynyl]cyclohex-2-en-1-ylidene}hydroxylamine
849469-03-0 95%
5g
$5900.0 2023-05-30
Aaron
AR00G31J-250mg
PCO
849469-03-0 95%
250mg
$1411.00 2025-02-14
A2B Chem LLC
AH49339-1g
3-(6-Methyl-pyridin-2-ylethynyl)-cyclohex-2-enone oxime
849469-03-0 95%
1g
$2178.00 2024-04-19
Aaron
AR00G31J-2.5g
PCO
849469-03-0 95%
2.5g
$5509.00 2023-12-15
1PlusChem
1P00G2T7-500mg
PCO
849469-03-0 95%
500mg
$2024.00 2024-04-21
1PlusChem
1P00G2T7-50mg
PCO
849469-03-0 95%
50mg
$731.00 2024-04-21
1PlusChem
1P00G2T7-1g
PCO
849469-03-0 95%
1g
$2578.00 2024-04-21
Aaron
AR00G31J-50mg
PCO
849469-03-0 95%
50mg
$769.00 2025-02-14

Additional information on 3-(6-methyl-pyridin-2-ylethynyl)-cyclohex-2-enone oxime

3-(6-Methyl-Pyridin-2-Ylethynyl)-Cyclohex-2-Enone Oxime: A Comprehensive Overview

The compound 3-(6-methyl-pyridin-2-ylethynyl)-cyclohex-2-enone oxime, identified by the CAS number 849469-03-0, is a fascinating molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which combines a pyridine ring, an ethynyl group, and a cyclohexenone oxime moiety. The integration of these functional groups makes it a versatile compound with diverse reactivity and properties.

Recent studies have highlighted the importance of such heterocyclic compounds in drug discovery and organic synthesis. The presence of the pyridine ring, a six-membered aromatic ring with one nitrogen atom, contributes to the compound's stability and electronic properties. The ethynyl group, on the other hand, introduces reactivity due to its sp-hybridized carbon-carbon triple bond. This combination makes 3-(6-methyl-pyridin-2-ylethynyl)-cyclohex-2-enone oxime an attractive candidate for various chemical transformations.

The cyclohexenone oxime moiety is another critical feature of this compound. Oximes are known for their ability to participate in various reactions, such as the Beckmann rearrangement and cycloaddition reactions. The presence of this group in 3-(6-methyl-pyridin-2-ylethynyl)-cyclohex-2-enone oxime suggests potential applications in synthesizing complex molecules with bioactive properties. Recent research has explored the use of such oximes in the development of new antibiotics and anti-inflammatory agents.

In terms of synthesis, 3-(6-methyl-pyridin-2-ylethynyl)-cyclohex-2-enone oxime can be prepared through a variety of methods, including nucleophilic substitution, coupling reactions, and oxidation-reduction processes. The choice of synthetic pathway depends on the availability of starting materials and the desired purity of the final product. For instance, the formation of the ethynyl group can be achieved through Sonogashira coupling, a widely used method in organic synthesis for forming carbon-heteroatom bonds.

The physical properties of this compound are also worth noting. Its molecular weight is approximately 315 g/mol, and it exists as a crystalline solid under standard conditions. The compound has a melting point around 150°C and is soluble in common organic solvents such as dichloromethane and acetonitrile. These properties make it suitable for use in various laboratory techniques, including chromatography and spectroscopy.

From an application perspective, 3-(6-methyl-pyridin-2-ylethynyl)-cyclohex-2-enone oxime has shown promise in several areas. In medicinal chemistry, it has been investigated as a potential lead compound for developing new drugs targeting specific biological pathways. For example, studies have demonstrated its ability to inhibit certain enzymes involved in inflammatory responses, suggesting its potential use in anti-inflammatory therapies.

In addition to its medicinal applications, this compound has also found utility in materials science. Its unique electronic properties make it a candidate for use in organic electronics, such as semiconductors and light-emitting diodes (LEDs). Recent advancements in this field have explored the use of similar compounds to enhance device performance by tuning their electronic characteristics.

The environmental impact of 3-(6-methyl-pyridin-2-ylethynyl)-cyclohex-2-enone oxime is another area of interest. As with any chemical compound, understanding its biodegradability and toxicity is crucial for ensuring safe handling and disposal. Preliminary studies indicate that this compound exhibits moderate biodegradability under aerobic conditions, though further research is needed to fully assess its environmental footprint.

In conclusion, 3-(6-methyl-pyridin-2-ylethynyl)-cyclohex-2-enone oxime, CAS number 849469-03-0, is a multifaceted compound with significant potential across various scientific domains. Its unique structure enables diverse reactivity and functionality, making it a valuable tool in both academic research and industrial applications. As ongoing studies continue to uncover new insights into its properties and applications, this compound is poised to play an increasingly important role in the advancement of chemistry and related fields.

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